1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]
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Overview
Description
1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms This specific compound is characterized by the presence of a 2-chlorophenyl hydrazone group attached to the pyrazole ring
Mechanism of Action
Target of Action
The primary target of the compound “1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]” is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the tyrosine catabolism pathway, which is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate .
Mode of Action
The compound interacts with its target, HPPD, by forming a bidentate chelation interaction with the metal ions in the enzyme . It also forms π-π stacking interactions with Phe381 and Phe424 . The neighboring chlorophenyl at the N3 position of the quinazoline-2,4-dione, which has a dual conformation, is surrounded by hydrophobic residues (Met335, Leu368, Leu427, Phe424, Phe392, and Phe381) .
Biochemical Pathways
The compound affects the tyrosine catabolism pathway by inhibiting the HPPD enzyme . This inhibition disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, which can lead to a decrease in the production of fumarate and acetoacetate, key molecules in energy metabolism .
Pharmacokinetics
The compound’s ic50 value against athppd is 84 nm, which suggests a high binding affinity and potential bioavailability .
Result of Action
The inhibition of HPPD by the compound can lead to significant changes at the molecular and cellular levels. The disruption of the tyrosine catabolism pathway can affect energy metabolism and potentially lead to the accumulation of tyrosine and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] typically involves the reaction of 1H-pyrazole-4,5-dione with 2-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Aminated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4,5-dione: Lacks the chlorophenyl hydrazone group but shares the pyrazole core structure.
2-chlorophenylhydrazine: Contains the chlorophenyl hydrazone group but lacks the pyrazole ring.
Uniqueness
1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] is unique due to the combination of the pyrazole ring and the chlorophenyl hydrazone group. This combination imparts specific chemical and biological properties that are not present in the individual components. The compound’s structure allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-2-4-7(6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUGFWPFTMCUQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CNNC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194191 |
Source
|
Record name | 4-[(2-Chlorophenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338416-85-6 |
Source
|
Record name | 4-[(2-Chlorophenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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